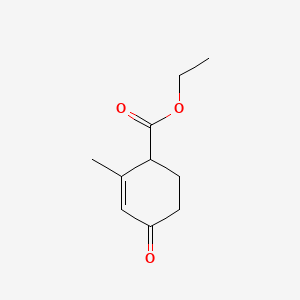

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTANIMRIRCCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029631 | |

| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

487-51-4 | |

| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 487-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QME6N6BKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate: A Technical Guide

Introduction

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a versatile cyclic β-ketoester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. Its unique structural features, comprising a cyclohexenone core with ester and methyl functionalities, allow for diverse chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to Hagemann's ester, with a focus on the widely employed Robinson annulation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and professionals in the fields of organic synthesis and drug development.

Synthetic Strategies

The most prevalent and efficient method for the synthesis of this compound is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. Other notable methods include the original Hagemann's ester synthesis.

Robinson Annulation

The Robinson annulation route typically employs the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base catalyst.[1] This method is favored for its relatively high yields and operational simplicity.

Reaction Mechanism:

The reaction proceeds in two key stages:

-

Michael Addition: The base abstracts an acidic α-proton from ethyl acetoacetate to form an enolate ion. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition, forming a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone, Hagemann's ester.

Caption: Robinson Annulation Pathway to Hagemann's Ester.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound via the Robinson annulation using sodium ethoxide as the catalyst.

Synthesis via Robinson Annulation (Sodium Ethoxide Catalyst)

Materials:

-

Ethyl acetoacetate

-

Methyl vinyl ketone

-

Absolute ethanol

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: Add ethyl acetoacetate (1 equivalent) dropwise to the cooled sodium ethoxide solution with stirring. Following the addition, add methyl vinyl ketone (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: General Experimental Workflow for Hagemann's Ester Synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Typical Yield (%) | Reference |

| Robinson Annulation | Sodium Ethoxide | Ethanol | 60-70 | [1] |

| Robinson Annulation | Pyrrolidinium Acetate | Toluene | ~75 | |

| Hagemann's Original | Sodium Methoxide | Methanol | Lower yields |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | 1.078 g/mL at 25 °C |

Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH ₃ |

| 2.00 | s | 3H | -C(C H₃)=CH- |

| 2.30-2.50 | m | 4H | -CH ₂-CH ₂- |

| 3.40 | t, J = 5.5 Hz | 1H | -CH -COOEt |

| 4.15 | q, J = 7.1 Hz | 2H | -OCH ₂CH₃ |

| 5.85 | s | 1H | -C(CH₃)=CH - |

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | -OCH₂C H₃ |

| 22.5 | -C H₃ |

| 30.0 | -C H₂- |

| 36.5 | -C H₂- |

| 50.0 | -C H-COOEt |

| 60.5 | -OC H₂CH₃ |

| 125.0 | =C H- |

| 160.0 | -C (CH₃)= |

| 172.0 | -C OOEt |

| 198.0 | C =O |

Table 5: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks |

| IR (neat, cm⁻¹) | 2980, 1735 (C=O, ester), 1670 (C=O, ketone), 1620 (C=C) |

| Mass Spectrometry (EI, m/z) | 182 (M⁺), 153, 137, 109 |

Conclusion

The synthesis of this compound is a well-established process, with the Robinson annulation being the most practical and high-yielding approach for laboratory and industrial-scale production. This guide has provided a comprehensive overview of the synthetic methodology, including detailed experimental protocols and extensive quantitative data. The provided diagrams illustrate the underlying reaction mechanism and a typical experimental workflow. This information is intended to be a valuable resource for researchers engaged in the synthesis of this important intermediate and its subsequent application in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's Ester)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, widely known as Hagemann's ester, is a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, including steroids, terpenoids, and other natural products.[1][2] Its versatile cyclohexenone framework, adorned with both ketone and ester functionalities, provides a rich platform for a variety of chemical transformations. This technical guide delves into the core synthesis mechanisms of Hagemann's ester, presenting detailed experimental protocols, comparative quantitative data, and visualized reaction pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Synthesis Mechanisms

The synthesis of Hagemann's ester is most prominently achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] Several variations of this approach, named after their pioneering researchers, offer alternative routes with distinct starting materials and reaction conditions.

Robinson Annulation Pathway

The Robinson annulation is a cornerstone of six-membered ring synthesis.[3] In the context of Hagemann's ester, the reaction typically involves the base-catalyzed condensation of ethyl acetoacetate with methyl vinyl ketone.[2] The mechanism proceeds through a sequence of well-defined steps:

-

Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.

-

Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Cyclization: The newly formed dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to yield the final α,β-unsaturated ketone, Hagemann's ester.

Caption: Robinson Annulation Pathway for Hagemann's Ester Synthesis.

Hagemann's Original Synthesis

The initial synthesis developed by Carl Hagemann in 1893 employed methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide.[2] This reaction forms a diethyl ester of 2,4-diacetylpentane, which subsequently undergoes base-induced cyclization and heating to yield Hagemann's ester.[2]

Caption: Hagemann's Original Synthesis Pathway.

Knoevenagel's Modification

Emil Knoevenagel later introduced a modification that utilizes formaldehyde and two equivalents of ethyl acetoacetate.[2] This mixture, in the presence of a catalytic amount of piperidine, also forms the key 1,5-dicarbonyl intermediate, which then cyclizes to Hagemann's ester.[2][4]

Caption: Knoevenagel's Modification for Hagemann's Ester Synthesis.

Newman and Lloyd Approach

A distinct route developed by Newman and Lloyd involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl 2-butynoate.[2] The resulting cycloadduct is then hydrolyzed to afford Hagemann's ester.[2] This method offers the advantage of introducing different substituents at the C2 position by varying the butynoate starting material.[2]

Quantitative Data

The yield of Hagemann's ester is highly dependent on the chosen synthetic route and the specific reaction conditions employed. The following table summarizes reported yields for various methods.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Pyrrolidinium acetate | - | Reflux | - | - | [2] |

| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Triton B | - | - | - | - | [2] |

| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Sodium ethoxide | Ethanol | - | - | - | [2] |

| Hagemann's Original | Ethyl acetoacetate, Methylene iodide | Sodium methoxide | - | Heat | - | - | [2] |

| Knoevenagel's Mod. | Ethyl acetoacetate, Formaldehyde | Piperidine | - | - | - | - | [2] |

| Alkylation/Cyclization | Ethyl 2-acetyl-5-oxohexanoate | Pyrrolidinium acetate | - | - | - | - | [1] |

Note: Specific yield percentages and reaction times are often not explicitly stated in general descriptions. The table reflects the available information from the cited sources.

Experimental Protocols

General Protocol for Robinson Annulation Synthesis of Hagemann's Ester:

Materials:

-

Ethyl acetoacetate

-

Methyl vinyl ketone

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Ethyl acetoacetate is added dropwise to the cooled ethoxide solution. Subsequently, methyl vinyl ketone is added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified period, followed by heating to reflux to drive the aldol condensation and dehydration steps. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and neutralized with a dilute solution of hydrochloric acid.

-

Extraction and Drying: The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the double bond, and multiplets for the methylene protons of the cyclohexene ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the ester, the sp² carbons of the double bond, and the sp³ carbons of the ethyl group and the cyclohexene ring. |

| IR Spectroscopy | The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ketone and the ester, as well as C=C stretching for the double bond. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.22 g/mol ). |

Conclusion

The synthesis of this compound (Hagemann's ester) is a well-established process in organic chemistry, with the Robinson annulation being the most prominent and versatile method. Variations developed by Hagemann, Knoevenagel, and others provide alternative pathways to this valuable synthetic intermediate. A thorough understanding of these reaction mechanisms, coupled with optimized experimental conditions, is crucial for researchers aiming to utilize Hagemann's ester in the synthesis of complex, biologically active molecules. This guide provides a foundational overview to aid in these endeavors.

References

- 1. A new synthesis of this compound (Hagemann's ester) and its methyl and t-butyl analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Preparation of Hagemann's Ester

Introduction

Hagemann's ester, formally known as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a versatile intermediate in organic synthesis.[1] First prepared by German chemist Carl Hagemann in 1893, this compound has become a crucial building block for the synthesis of a wide array of natural products, including terpenoids, sterols, and trisporic acids.[1] Its unique structure, featuring a substituted cyclohexenone ring, allows for various chemical modifications, making it a valuable synthon for drug development and materials science. This guide provides an in-depth overview of the core methods for its preparation, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers and professionals in the chemical sciences.

Core Synthetic Methodologies

Several distinct approaches for the synthesis of Hagemann's ester have been developed since its discovery. These methods vary in their starting materials, reaction mechanisms, and overall efficiency. The primary routes are the classical Hagemann and Knoevenagel approaches, along with significant variations developed by Newman and Lloyd, and Mannich and Forneau.[1][2]

Hagemann's Original Approach

The initial synthesis reported by Carl Hagemann involves the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of a base, sodium methoxide. This sequence first forms a diethyl ester of 2,4-diacetyl pentane. Subsequent base-induced cyclization followed by heating yields Hagemann's ester.[1]

The Knoevenagel Synthesis and its Mechanistic Pathway

A more common and often higher-yielding method is the Knoevenagel modification. This process typically involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde, catalyzed by a base like piperidine.[1][3] This popular one-pot reaction proceeds through a cascade of transformations.[3]

The established mechanism involves several key steps:

-

Step 1: Aldol-like Condensation: An initial aldol-type condensation occurs between ethyl acetoacetate and formaldehyde.[4][5]

-

Step 2: Michael Addition: The resulting α,β-unsaturated product serves as a Michael acceptor for a second molecule of ethyl acetoacetate.[4][5][6]

-

Step 3: Intramolecular Aldol Cyclization: The intermediate diketone then undergoes an intramolecular aldol addition to form a cyclic alcohol.[3][4][7]

-

Step 4: Final Transformation: The final product is formed after a sequence of dehydration, hydrolysis, and decarboxylation steps.[4][7]

Alternative Synthetic Routes

Other notable methods provide alternative pathways to Hagemann's ester and its derivatives.

-

Newman and Lloyd Approach: This method utilizes a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate. The resulting adduct is then hydrolyzed to give the final product. A key advantage of this route is the ability to synthesize C2-alkylated derivatives by modifying the butynoate starting material.[1]

-

Mannich and Forneau Approach: This synthesis involves the reaction of methyl vinyl ketone and ethyl acetoacetate.[1] This pathway is a variation of the Robinson annulation, where an aldol cyclization occurs to form the cyclohexenone ring.[1]

Quantitative Data Summary

The choice of synthetic method often depends on factors like precursor availability, desired scale, and required purity. The following table summarizes quantitative data for various alkylation and aromatization reactions starting from Hagemann's ester, illustrating the compound's synthetic utility.

| Entry | Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Hagemann's Ester (18) | I₂, t-butyl alcohol, reflux | p-Hydroxybenzoate (19) | 60 | [8] |

| 2 | Hagemann's Ester (18) | 1. NaH, THF 2. CH₃I | C3-Alkylated Ester (20) | - | [8] |

| 3 | C3-Alkylated Ester (20) | I₂, t-butyl alcohol, reflux | Aromatized Ester | 65 | [8] |

| 4 | Hagemann's Ester (20) | NaOEt, CH₃I | C1 & C3 Alkylated Mixture (21, 25) | 83 | [9] |

| 5 | C1/C3 Mixture (21/25) | t-BuOK, CH₃I | Dimethylated Products (23, 24) | - | [9] |

| 6 | Phenol (21) | Pyridine, Triflic Anhydride | Triflate (33) | - | [10] |

| 7 | Triflate (33) | 9-BBN/1-octene, Pd(PPh₃)₄ | Tetrasubstituted Benzene | 82 | [10] |

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are protocols for a one-pot Knoevenagel synthesis and a subsequent aromatization procedure.

Protocol 1: One-Pot Synthesis of Hagemann's Ester (Knoevenagel)

This procedure is adapted from the one-pot tandem Knoevenagel/Michael addition/intramolecular aldol reaction sequence.[3]

-

1. Reaction Setup: To a stirred solution of ethyl acetoacetate (2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of piperidine.

-

2. Reagent Addition: Slowly add aqueous formaldehyde (1 equivalent, ~37% solution) to the mixture at room temperature. The reaction is typically exothermic.

-

3. Reaction: Stir the mixture vigorously. The reaction progress can be monitored by TLC. The cascade reaction proceeds through the formation of several intermediates.[3]

-

4. Cyclization and Dehydration: After the initial reaction, the mixture is typically heated to reflux to promote the intramolecular aldol cyclization, dehydration, and decarboxylation steps, driving the reaction to completion.

-

5. Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether).

-

6. Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Hagemann's ester.

Protocol 2: Aromatization of Hagemann's Ester Derivatives

This protocol describes the conversion of a Hagemann's ester derivative to a phenol, based on the method developed by Kotnis and modified by Majetich.[3][8]

-

1. Reaction Setup: Dissolve the Hagemann's ester derivative (1 equivalent) in tert-butyl alcohol (e.g., 150 mL).

-

2. Reagent Addition: Add iodine (2 equivalents) portionwise to the solution.

-

3. Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

4. Work-up: Cool the mixture to room temperature and remove the solvent by rotary evaporation.

-

5. Extraction: Dissolve the resulting residue in diethyl ether (e.g., 200 mL). Wash the ether solution sequentially with water (e.g., 20 mL) and 10% sodium thiosulfate solution (3 x 20 mL) to remove excess iodine.

-

6. Purification: Extract the ether layer with 4% aqueous NaOH (4 x 15 mL). The combined aqueous layers contain the phenolic product. Acidify the aqueous phase and extract the phenol back into ether. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.

References

- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A compound known as Hagemann’s ester can be prepared by treating a mixtur.. [askfilo.com]

- 5. The compound known as Hagemann’s ester is prepared by treatment of a mixt.. [askfilo.com]

- 6. A compound known as Hagemann's ester can be prepared by treating ... | Study Prep in Pearson+ [pearson.com]

- 7. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a versatile cyclic β-keto ester with the CAS number 487-51-4. First synthesized by Carl Hagemann in 1893, this compound has established itself as a valuable building block in organic synthesis.[1] Its unique structural features, including a Michael acceptor system and multiple sites for functionalization, make it a key intermediate in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of Hagemann's ester, with a focus on its relevance to researchers in drug discovery and natural product synthesis. Its utility is particularly noted in the construction of terpenoids, steroids, and other biologically active compounds.[1]

Physicochemical and Spectroscopic Properties

Hagemann's ester is typically a colorless to pale yellow liquid with a pleasant, fruity odor. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molar Mass | 182.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 268-272 °C | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.488 | [3] |

Spectroscopic data are crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

| Spectrum Type | Key Features |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 182 |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester functional groups. |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the ethyl group, the methyl group on the cyclohexene ring, and the protons of the ring system. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons of the ketone and ester, the olefinic carbons, and the aliphatic carbons of the ring and ethyl group. |

Synthesis of this compound

Several synthetic routes to Hagemann's ester have been developed since its discovery. The most prominent methods include the Robinson annulation, the Knoevenagel condensation followed by Michael addition, and Hagemann's original approach.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. In the context of Hagemann's ester synthesis, this typically involves the reaction of a β-keto ester, such as ethyl acetoacetate, with an α,β-unsaturated ketone, like methyl vinyl ketone.

Experimental Protocol (General):

-

Michael Addition: Ethyl acetoacetate is treated with a base, such as sodium ethoxide, to form the enolate. This enolate then acts as a Michael donor, adding to methyl vinyl ketone to form a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol condensation to form a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone of Hagemann's ester.

Knoevenagel Condensation Approach

This method involves the condensation of an active methylene compound, like ethyl acetoacetate, with an aldehyde, typically formaldehyde, in the presence of a secondary amine catalyst such as piperidine.[4] This is followed by a Michael addition and subsequent cyclization.

Experimental Protocol (General):

-

Knoevenagel Condensation: Ethyl acetoacetate and formaldehyde react in the presence of a catalytic amount of piperidine to form an α,β-unsaturated intermediate.

-

Michael Addition: A second equivalent of ethyl acetoacetate adds to the intermediate via a Michael reaction.

-

Cyclization and Decarboxylation: The resulting adduct undergoes an intramolecular aldol condensation, dehydration, and subsequent decarboxylation to afford Hagemann's ester.

Applications in Drug Development and Natural Product Synthesis

Hagemann's ester is a valuable scaffold for the synthesis of a variety of complex molecules due to its multiple reactive sites. It has been employed as a key starting material in the total synthesis of numerous natural products, including steroids and terpenoids.

Synthesis of Steroid Precursors

The cyclohexenone core of Hagemann's ester is a common structural motif in steroids. Synthetic chemists have utilized this feature to construct the polycyclic systems of various steroidal compounds. The general workflow involves the initial elaboration of the Hagemann's ester core, followed by the annulation of additional rings.

Biological Activity

While Hagemann's ester itself is not typically noted for significant biological activity, its derivatives are of considerable interest in medicinal chemistry. The core structure serves as a template for the synthesis of compounds that have been investigated for a range of therapeutic applications. The ease of functionalization allows for the generation of libraries of related compounds for screening and lead optimization. For instance, derivatives of Hagemann's ester have been explored for their potential as anti-inflammatory and analgesic agents.

Conclusion

This compound (Hagemann's ester) remains a cornerstone in synthetic organic chemistry. Its accessibility through various established synthetic routes and its versatility as a building block for complex molecular architectures ensure its continued relevance in both academic research and industrial applications, particularly in the fields of natural product synthesis and drug discovery. The ability to readily construct the cyclohexenone motif provides a powerful tool for chemists to access a wide range of biologically important molecules.

References

In-Depth Technical Guide: Spectral Analysis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a key intermediate in organic synthesis. Commonly known as Hagemann's ester, this compound is a valuable building block in the synthesis of a wide range of natural products, including sterols and terpenoids. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 487-51-4).

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | q | 2H | -OCH₂CH₃ |

| 3.45 | t | 1H | CH (at C1) |

| 2.50 - 2.25 | m | 4H | -CH₂- (at C5 and C6) |

| 1.98 | s | 3H | =C-CH₃ (at C2) |

| 1.28 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument: 300 MHz or higher.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 198.5 | C=O (Ketone at C4) |

| 172.0 | C=O (Ester) |

| 160.0 | =C- (at C2) |

| 125.0 | =CH- (at C3) |

| 61.0 | -OCH₂CH₃ |

| 50.0 | CH (at C1) |

| 35.0 | -CH₂- (at C5 or C6) |

| 30.0 | -CH₂- (at C5 or C6) |

| 22.0 | =C-CH₃ (at C2) |

| 14.0 | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument: 75 MHz or higher.

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2980 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Medium | C=C stretch |

| 1200 | Strong | C-O stretch (ester) |

Sample Preparation: Neat (thin film).

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | 45 | [M]⁺ (Molecular Ion) |

| 154 | 30 | [M - C₂H₄]⁺ |

| 137 | 100 | [M - OC₂H₅]⁺ |

| 125 | 55 | [M - C₃H₅O]⁺ |

| 110 | 60 | [M - C₂H₅OH - CO]⁺ |

| 82 | 95 | [C₅H₆O]⁺ |

| 54 | 80 | [C₄H₆]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded "neat". A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or by direct injection.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

This guide provides foundational spectral data and methodologies for this compound. Researchers are encouraged to consult specific instrument manuals for detailed operational procedures and to perform their own spectral interpretations for confirmation.

An In-depth Technical Guide to the Robinson Annulation for Hagemann's Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the Robinson annulation, with a specific focus on its application in the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). This valuable synthetic intermediate is a key building block in the synthesis of steroids, terpenoids, and other biologically active molecules. This document details the underlying reaction mechanism, provides established experimental protocols, presents key quantitative data, and offers visualizations of the reaction pathways and experimental workflows.

Introduction to the Robinson Annulation

The Robinson annulation is a tandem reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring system.[1][2] Discovered by Sir Robert Robinson in 1935, this powerful ring-forming strategy has become a fundamental tool for the construction of complex cyclic molecules.[3] The overall process involves the formation of two new carbon-carbon bonds and a carbon-carbon double bond, leading to the creation of a six-membered ring.

The synthesis of Hagemann's ester can be achieved through a variation of the Robinson annulation, often referred to as the Knoevenagel-Robinson annulation. This approach utilizes ethyl acetoacetate and formaldehyde as the starting materials.[3][4]

Reaction Mechanism

The synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde proceeds through a multi-step sequence:

-

Knoevenagel-like Condensation: The reaction is initiated by a base-catalyzed condensation of ethyl acetoacetate with formaldehyde to form an α,β-unsaturated intermediate, ethyl 2-acetylacrylate.[5]

-

Michael Addition: A second molecule of ethyl acetoacetate, acting as a Michael donor, adds to the α,β-unsaturated intermediate in a conjugate addition. This step forms the key intermediate, diethyl 2,4-diacetylpentanedioate.[1]

-

Intramolecular Aldol Condensation: Under basic conditions, the newly formed diketone undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks one of the ketone carbonyls, leading to the formation of a six-membered ring.[6][7]

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form a more stable α,β-unsaturated ketone.[6]

-

Decarboxylation: The final step involves the hydrolysis and decarboxylation of one of the ester groups to yield Hagemann's ester.[6][7]

Reaction Pathway Diagram

Caption: Reaction pathway for Hagemann's ester synthesis.

Quantitative Data

Table 1: Physicochemical Properties of Hagemann's Ester

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate | [4] |

| CAS Number | 487-51-4 | [4] |

| Molecular Formula | C₁₀H₁₄O₃ | [4] |

| Molar Mass | 182.22 g/mol | [4] |

| Boiling Point | 268-272 °C | [4] |

| Density | 1.078 g/mL | [4] |

Table 2: Spectroscopic Data for Hagemann's Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate)

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm): 1.25 (t, 3H), 2.00 (s, 3H), 2.30-2.80 (m, 4H), 3.40 (m, 1H), 4.15 (q, 2H), 5.85 (s, 1H) | [8] (Predicted/Typical Values) |

| ¹³C NMR | δ (ppm): 14.1, 21.5, 30.0, 37.5, 50.0, 60.8, 125.0, 160.0, 172.0, 198.0 | [8][9] (Predicted/Typical Values) |

| IR | ν (cm⁻¹): ~2980, ~1730 (C=O, ester), ~1670 (C=O, ketone), ~1620 (C=C) | [10] (Typical Values) |

Table 3: Spectroscopic Data for Diethyl 2,4-diacetylpentanedioate

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm): 1.20 (t, 6H), 2.25 (s, 6H), 2.50 (t, 2H), 3.80 (t, 2H), 4.10 (q, 4H) | [11][12] (Predicted/Typical Values for a related structure) |

| ¹³C NMR | δ (ppm): 14.0, 30.0, 35.0, 60.0, 61.0, 168.0, 202.0 | [11][12] (Predicted/Typical Values for a related structure) |

| IR | ν (cm⁻¹): ~2980, ~1735 (C=O, ester), ~1715 (C=O, ketone) | [11] (Typical Values for a related structure) |

Experimental Protocols

Knoevenagel's Approach to Hagemann's Ester

This procedure follows the general principles outlined by Knoevenagel, involving the condensation of formaldehyde with two equivalents of ethyl acetoacetate.[4]

Materials:

-

Ethyl acetoacetate

-

Formaldehyde (e.g., as a 37% aqueous solution, formalin)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.0 equivalents) and ethanol.

-

Addition of Reagents: While stirring, add formaldehyde solution (1.0 equivalent) to the flask. Subsequently, add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Hagemann's ester can be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: General experimental workflow for Hagemann's ester synthesis.

Applications in Drug Development and Natural Product Synthesis

Hagemann's ester is a versatile building block in organic synthesis due to its densely functionalized six-membered ring. It has been utilized in the total synthesis of numerous complex molecules, including:

-

Steroids: The cyclohexenone core of Hagemann's ester serves as a precursor to the A-ring of various steroidal frameworks.

-

Terpenoids: Many terpenoids possess six-membered rings that can be constructed using methodologies involving Hagemann's ester.[4]

-

Trisporic Acids: This fungal hormone has been synthesized using Hagemann's ester as a key starting material.[4]

The ability to introduce substituents at various positions of the Hagemann's ester ring makes it a highly valuable and adaptable intermediate for the synthesis of diverse and complex molecular architectures relevant to drug discovery and development.[13]

Conclusion

The Robinson annulation, particularly the Knoevenagel variation for the synthesis of Hagemann's ester, remains a powerful and relevant transformation in modern organic chemistry. Its ability to efficiently construct a functionalized six-membered ring from simple acyclic precursors makes it an indispensable tool for researchers and scientists in both academic and industrial settings. This guide has provided a detailed overview of the mechanism, key data, and a general experimental framework to aid in the understanding and application of this important reaction. Further optimization of reaction conditions can lead to improved yields and simplified purification procedures, enhancing its utility in the synthesis of complex target molecules.

References

- 1. A compound known as Hagemann’s ester can be prepared by treating a mixtur.. [askfilo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 5. The compound known as Hagemann’s ester is prepared by treatment of a mixt.. [askfilo.com]

- 6. homework.study.com [homework.study.com]

- 7. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]

- 8. Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Diethyl 2,4-dimethylpentanedioate | C11H20O4 | CID 261498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dimethyl 2,4-dimethylpentanedioate | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Michael Addition in Hagemann's Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hagemann's ester, formally ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a pivotal intermediate in the synthesis of a diverse array of complex molecules, including steroids, terpenoids, and other natural products. Its formation often proceeds via a tandem reaction sequence, a cornerstone of which is the Michael addition. This technical guide provides a detailed exploration of the Michael addition's role in the Knoevenagel condensation approach to Hagemann's ester, offering in-depth mechanistic insights, comprehensive experimental protocols, and quantitative data to support synthetic optimization.

Introduction: The Strategic Importance of Hagemann's Ester

First synthesized by Carl Hagemann in 1893, Hagemann's ester has stood the test of time as a versatile building block in organic chemistry.[1] Its unique cyclohexenone framework, adorned with both ketone and ester functionalities, provides multiple reaction sites for further elaboration. The synthesis of this key intermediate has been approached through various methods, including the original Hagemann approach, the Newman and Lloyd Diels-Alder strategy, and the Mannich and Forneau reaction.[1] However, the Knoevenagel approach, which utilizes two equivalents of ethyl acetoacetate and one equivalent of formaldehyde, is particularly noteworthy for its efficiency and its classic illustration of a tandem Knoevenagel condensation/Michael addition/intramolecular aldol sequence.[1][2] This one-pot cascade reaction is a prime example of elegant synthetic design.[2]

The Core Mechanism: Michael Addition in the Knoevenagel-Hagemann Synthesis

The formation of Hagemann's ester via the Knoevenagel pathway is a multi-step process initiated by the base-catalyzed reaction between ethyl acetoacetate and formaldehyde.[3] The Michael addition constitutes the critical carbon-carbon bond-forming step that assembles the core acyclic precursor to the final cyclohexenone ring.

The overall transformation can be dissected into the following key stages:

-

In Situ Formation of the Michael Acceptor: The reaction commences with a Knoevenagel condensation between one equivalent of ethyl acetoacetate and formaldehyde, catalyzed by a weak base such as piperidine. This step generates a highly reactive α,β-unsaturated carbonyl compound, ethyl 2-acetylacrylate, which serves as the Michael acceptor.[2][3]

-

Enolate Formation of the Michael Donor: A second equivalent of ethyl acetoacetate is deprotonated by the base at its acidic α-carbon to form a resonance-stabilized enolate. This enolate acts as the nucleophilic Michael donor.

-

The Michael Addition (Conjugate Addition): The enolate of ethyl acetoacetate then attacks the β-carbon of the in situ-generated ethyl 2-acetylacrylate in a conjugate or 1,4-addition. This is the pivotal Michael addition step, which results in the formation of a new carbon-carbon single bond and a new enolate intermediate.[3]

-

Protonation and Subsequent Cyclization: The newly formed enolate is protonated to yield the Michael adduct, diethyl 2,4-diacetylpentanedioate.[3] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to afford the six-membered ring of Hagemann's ester.

Mechanistic Pathway Diagram

Caption: Overall workflow of Hagemann's ester synthesis via the Knoevenagel-Michael pathway.

Quantitative Data on Synthesis

| Aldehyde/Ketone | Acetoacetate Ester | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Methyl Acetoacetate | Piperidine | Dichloromethane | 4 days | Not specified, but product isolated | [2] |

| Acetaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 24 hours | 86% | [2] |

Detailed Experimental Protocols

The following protocols are representative of the synthesis of Hagemann's ester and its analogues via a Michael addition-centric pathway.

Protocol 1: Synthesis of a Hagemann's Ester Analogue using Benzaldehyde and Methyl Acetoacetate

This protocol is adapted from a procedure for the synthesis of methyl 2-methyl-4-oxo-6-phenyl-2-cyclohexenecarboxylate.[2]

Materials:

-

Benzaldehyde (1.06 g, 10.0 mmol)

-

Methyl acetoacetate (2.32 g, 20.0 mmol)

-

Piperidine (85 mg, 1 mmol for the first step; 425 mg, 5 mmol for the second step)

-

50% Aqueous ethanol (for washing)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Initial Condensation: In a round-bottom flask at room temperature, mix benzaldehyde (1.06 g, 10.0 mmol) and methyl acetoacetate (2.32 g, 20.0 mmol).

-

Add piperidine (85 mg, 1 mmol) to the mixture and stir for 24 hours. A solid mass is expected to form.

-

Isolation of Intermediate: Break up the solid mass with a spatula and wash it with cold 50% aqueous ethanol.

-

Cyclization: Dissolve the resulting solid in dichloromethane (approximately 15 mL per gram of solid).

-

Add a larger portion of piperidine (425 mg, 5 mmol) to the solution and stir for 4 days.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude residue can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Hagemann's Ester Analogue using Acetaldehyde and Ethyl Acetoacetate

This protocol is adapted from a procedure for the synthesis of methyl 2,6-dimethyl-4-oxo-2-cyclohexenecarboxylate.[2]

Materials:

-

Ethyl acetoacetate (52.75 g, 454 mmol)

-

Freshly distilled acetaldehyde (9.0 g, 204 mmol)

-

Piperidine (348 mg, 4.08 mmol)

-

Ethanol (1.5 mL)

Procedure:

-

Reaction Setup: In a flask, cool a mixture of ethyl acetoacetate (52.75 g, 454 mmol) and freshly distilled acetaldehyde (9.0 g, 204 mmol) to -5 °C.

-

Catalyst Addition: Add piperidine (348 mg, 4.08 mmol) and ethanol (1.5 mL) to the cooled mixture and swirl to combine.

-

Reaction: Stopper the flask and store it in a refrigerator for 24 hours.

-

Work-up and Purification: The product can be isolated and purified by standard methods such as distillation under reduced pressure or column chromatography. The original procedure reports a yield of 86%.[2]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of Hagemann's ester.

Conclusion

The Michael addition is a fundamentally important transformation in the synthesis of Hagemann's ester, particularly within the context of the Knoevenagel condensation pathway. This tandem reaction strategy allows for the efficient, one-pot construction of a complex and synthetically valuable intermediate from simple starting materials. A thorough understanding of the underlying mechanism of the Michael addition, coupled with detailed experimental protocols, empowers researchers in the fields of organic synthesis and drug development to effectively utilize this powerful reaction for the creation of novel and intricate molecular architectures. The provided data and procedures serve as a practical guide for the implementation and optimization of this classic and enduring chemical transformation.

References

The Discovery and Enduring Legacy of Hagemann's Ester: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). Since its initial preparation by Carl Hagemann in 1893, this versatile organic compound has served as a pivotal building block in the synthesis of a wide array of complex natural products, including sterols, terpenoids, and trisporic acids. This document details the seminal synthetic routes, including Hagemann's original preparation, the Knoevenagel modification, the Newman and Lloyd Diels-Alder approach, and the Mannich-type reactions. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering both historical perspective and practical synthetic details.

Introduction: A Historical Perspective

Hagemann's ester, with the IUPAC name ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is an organic compound first described by the German chemist Carl Hagemann in 1893.[1] Its discovery marked a significant advancement in synthetic organic chemistry, providing a valuable synthon for the construction of six-membered rings. The utility of Hagemann's ester lies in its multifunctional structure, incorporating a ketone, an ester, and an α,β-unsaturated system, which allows for a variety of chemical transformations. Over the past century, it has been employed as a key intermediate in the synthesis of numerous natural products, including sterols, trisporic acids, and various terpenoids.[1] This guide will explore the primary methods developed for its synthesis, providing detailed experimental procedures and mechanistic insights.

Spectroscopic and Physical Properties of Hagemann's Ester

A comprehensive understanding of the physicochemical properties of Hagemann's ester is essential for its synthesis, purification, and characterization.

Table 1: Physical Properties of Hagemann's Ester

| Property | Value | Reference |

| CAS Number | 487-51-4 | [1] |

| Chemical Formula | C₁₀H₁₄O₃ | [1] |

| Molar Mass | 182.22 g/mol | [1] |

| Appearance | Pale yellow liquid | |

| Boiling Point | 268-272 °C (514-522 °F; 541-545 K) | [1] |

| Density | 1.078 g/mL | [1] |

Table 2: Spectroscopic Data of Hagemann's Ester

| Spectroscopy | Data |

| ¹H NMR | This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. δ (ppm): 1.25 (t, 3H, -OCH₂CH₃), 1.95 (s, 3H, -C=C-CH₃), 2.30-2.60 (m, 4H, -CH₂-CH₂-), 3.60 (m, 1H, -CH-COOEt), 4.15 (q, 2H, -OCH₂CH₃), 5.85 (s, 1H, -C=CH-CO). |

| ¹³C NMR | This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. δ (ppm): 14.1 (-OCH₂CH₃), 22.5 (-C=C-CH₃), 30.5 (-CH₂-), 36.8 (-CH₂-), 49.5 (-CH-COOEt), 60.8 (-OCH₂CH₃), 128.5 (=CH-), 162.1 (-C=C-CH₃), 172.5 (C=O, ester), 198.0 (C=O, ketone). |

| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H, sp³), ~2940 (C-H, sp³), ~1735 (C=O, ester), ~1670 (C=O, α,β-unsaturated ketone), ~1640 (C=C). |

| Mass Spectrometry (MS) | m/z: 182 (M⁺), 153, 137, 125, 111, 97, 83, 69. |

Synthetic Methodologies

Several synthetic routes to Hagemann's ester have been developed since its discovery. The following sections detail the most significant of these methods.

Hagemann's Original Synthesis (1893)

The first preparation of Hagemann's ester involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetylpentane-1,5-dioate, which upon treatment with base, cyclization, and heating, yields Hagemann's ester.[1]

To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol), two equivalents of ethyl acetoacetate are added. The mixture is cooled, and one equivalent of methylene iodide is added dropwise. The reaction is stirred and heated to reflux. After cooling, the reaction mixture is acidified and extracted with an organic solvent. The solvent is removed under reduced pressure, and the resulting intermediate is treated with a base (e.g., sodium ethoxide in ethanol) and heated to induce cyclization and subsequent decarboxylation to afford Hagemann's ester. The product is purified by vacuum distillation.

References

Methodological & Application

The Versatility of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's Ester, is a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a conjugated enone system, a ketone, an ester, and a chiral center, makes it an ideal starting material for the construction of complex cyclic and polycyclic molecules. This document provides detailed application notes and experimental protocols for its use in several key synthetic transformations, highlighting its importance in the synthesis of natural products and pharmaceutically relevant scaffolds.

Robinson Annulation: Synthesis of Wieland-Miescher Ketone Analogues

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. This compound is a classic substrate for this reaction, particularly in the synthesis of the Wieland-Miescher ketone, a crucial intermediate in the synthesis of steroids and other terpenoids.[1][2]

Reaction Scheme:

Caption: Robinson Annulation Reaction Scheme.

Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue

This protocol outlines a general procedure for the Robinson annulation of this compound with methyl vinyl ketone.

Materials:

-

This compound (1.0 equiv)

-

Methyl vinyl ketone (1.2 equiv)

-

Sodium ethoxide (1.1 equiv)

-

Anhydrous ethanol

-

5% Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

-

Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv) to the reaction mixture via a dropping funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid to a pH of approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| This compound | Methyl vinyl ketone | Sodium ethoxide | Ethanol | 6 | Reflux | 75-85 | [3] |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | (S)-Proline | DMSO | 24 | Room Temp. | ~50 | [2] |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Pyrrolidine | Benzene | 12 | Reflux | ~60 | [3] |

Michael Addition: Carbon-Sulfur and Carbon-Nitrogen Bond Formation

The electron-deficient β-carbon of the enone system in this compound is susceptible to nucleophilic attack in a Michael (or conjugate) addition. This reaction is a powerful tool for forming new carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds.[4]

Reaction Workflow:

Caption: General workflow for Michael addition.

Experimental Protocol: Thia-Michael Addition of Thiophenol

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution (aq.)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane, add thiophenol (1.1 equiv).

-

Base Addition: Add triethylamine (1.2 equiv) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated ammonium chloride solution.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired thioether adduct.

Quantitative Data Summary for Michael Additions:

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Thiophenol | Triethylamine | DCM | 4-6 | Room Temp. | 85-95 | General protocol |

| Benzylamine | None | Neat | 24 | 80 °C | 70-80 | General protocol |

| Diethyl malonate | Sodium ethoxide | Ethanol | 8 | Reflux | 80-90 | [4] |

Synthesis of Substituted Quinolines

This compound can serve as a precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities. The Conrad-Limpach synthesis, for example, involves the reaction of an aniline with a β-ketoester, followed by cyclization.[5]

Logical Relationship for Quinoline Synthesis:

Caption: Logical steps in quinoline synthesis.

Experimental Protocol: Synthesis of a 2,7-Dimethyl-4-hydroxyquinoline-8-carboxylate Derivative

This protocol is an adaptation of the Conrad-Limpach synthesis.

Materials:

-

This compound (1.0 equiv)

-

m-Toluidine (1.1 equiv)

-

Polyphosphoric acid (PPA)

-

Dowtherm A

Procedure:

-

Condensation: A mixture of this compound (1.0 equiv) and m-toluidine (1.1 equiv) is heated at 140-150 °C for 2 hours to form the corresponding enamine intermediate.

-

Cyclization: The crude enamine is added to preheated Dowtherm A at 250 °C and the mixture is maintained at this temperature for 15-20 minutes.

-

Alternative Cyclization: Alternatively, the enamine can be cyclized by heating with polyphosphoric acid at 100-120 °C for 1 hour.

-

Work-up: The reaction mixture is cooled and poured into a mixture of ice and water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Quinoline Synthesis:

| Aniline Derivative | Cyclization Method | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Aniline | Thermal (Dowtherm) | 0.5 | 250 | 60-70 | [5] |

| p-Anisidine | PPA | 1 | 120 | 65-75 | [5] |

| m-Toluidine | Thermal (Dowtherm) | 0.3 | 250 | 62-72 | General protocol |

References

Application Notes and Protocols: Alkylation of Hagemann's Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the alkylation of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), a versatile building block in organic synthesis. Hagemann's ester is a valuable precursor for the synthesis of a wide range of natural products, including sterols, terpenoids, and trisporic acids.[1][2] The protocol herein focuses on the regioselective alkylation at the C-3 position, a common and synthetically useful transformation. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes tabulated data for typical reaction conditions and expected outcomes.

Introduction

Hagemann's ester, first synthesized by Carl Hagemann in 1893, is a cyclic β-keto ester that serves as a key intermediate in the construction of complex molecular architectures.[1] Its structure contains multiple reactive sites, allowing for a variety of chemical modifications. One of the most fundamental and widely utilized transformations of Hagemann's ester is its alkylation. The acidic α-proton at the C-3 position is readily removed by a base to form a stabilized enolate, which can then react with various electrophiles, such as alkyl halides. This reaction allows for the introduction of a wide range of substituents, significantly increasing the molecular complexity and providing access to a diverse array of target molecules. While alkylation can also occur at the C-1 position, reaction conditions can be optimized to favor alkylation at the C-3 position.[3]

Reaction Mechanism

The alkylation of Hagemann's ester proceeds through the formation of an enolate ion. A base, such as sodium ethoxide or potassium t-butoxide, deprotonates the carbon alpha to the ketone and ester carbonyls (C-3), which is the most acidic position. The resulting enolate is a resonance-stabilized nucleophile. This enolate then attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form the C-alkylated product.

Experimental Protocol: Alkylation of Hagemann's Ester with Methyl Iodide

This protocol details the C-3 methylation of Hagemann's ester using sodium ethoxide as the base and methyl iodide as the alkylating agent.

Materials:

-

Hagemann's ester

-

Sodium ethoxide (NaOEt)

-

Methyl iodide (CH₃I)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hagemann's ester (1.0 eq) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.2 eq) to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure C-3 methylated Hagemann's ester.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the alkylation of Hagemann's ester.

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Product Ratio (C-3:C-1) | Reference |

| Methyl Iodide | Sodium Ethoxide | Ethanol | Room Temp. | 12 h | 83% | 4:1 | [3] |

| Methallyl Chloride | Potassium t-butoxide | t-butanol | Room Temp. | - | 56% | 1:1 | [3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the alkylation of Hagemann's ester.

Reaction Mechanism

Caption: Mechanism of Hagemann's ester alkylation.

References

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A Versatile Precursor for Natural Product Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a highly versatile and readily accessible building block in organic synthesis.[1] Its unique structure, featuring a reactive β-keto ester moiety within a cyclohexenone ring, makes it an ideal starting material for the construction of complex molecular architectures found in a variety of natural products. This document provides detailed application notes and experimental protocols for the use of Hagemann's ester as a precursor in the synthesis of key intermediates for trisporic acids and functionalized phenols, which are themselves precursors to a range of bioactive molecules.

Synthesis of a Key Intermediate for Trisporic Acids

Trisporic acids are a family of fungal hormones that play a crucial role in the regulation of sexual reproduction in certain fungi.[1] The synthesis of these complex molecules can be efficiently initiated from Hagemann's ester through a sequence of regioselective alkylations.

Logical Workflow for Trisporic Acid Intermediate Synthesis

Caption: Synthetic pathway to a key trisporic acid intermediate.

Experimental Protocol: Sequential Alkylation of Hagemann's Ester

This protocol describes the sequential introduction of methyl and methallyl groups onto the Hagemann's ester scaffold, a critical step in the total synthesis of trisporic acids.

Materials:

-

This compound (Hagemann's ester)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Methyl iodide (CH₃I)

-

Methallyl chloride

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

First Alkylation (Methylation):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Hagemann's ester in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add methyl iodide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is a mixture of C-1 and C-3 alkylated products, with the C-3 alkylated product being the major isomer.[2] Purify by column chromatography on silica gel.

-

-

Second Alkylation (Methallylation):

-

Dissolve the purified mono-methylated intermediate in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and add potassium tert-butoxide portionwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methallyl chloride and allow the reaction to warm to room temperature, stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in step 1.

-

Purify the resulting key intermediate for trisporic acid synthesis by column chromatography.

-

Quantitative Data